molecular formula C14H26N2O4 B1449750 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid CAS No. 1375471-45-6

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid

Cat. No. B1449750
M. Wt: 286.37 g/mol
InChI Key: NUXDRIDMHUTPRJ-UHFFFAOYSA-N
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Description

“2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid” is a chemical compound . The IUPAC name of this compound is 2-(4-((benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid . It has a molecular weight of 378.43 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H26N2O6/c1-19(2,3)27-18(25)21-10-9-20(12-15(21)11-16(22)23)17(24)26-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,23) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Anticorrosive Properties

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid and its derivatives have been investigated for their anticorrosive properties. A study focused on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate as a potential anticorrosive agent for carbon steel in HCl solution, demonstrating high efficiency in protecting metal surfaces (Praveen et al., 2021).

Antimicrobial Activity

Several derivatives of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid have been synthesized and evaluated for their antimicrobial activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate showed moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Anti-Bone Cancer Activity

A heterocyclic compound derived from 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid was investigated for its potential anti-bone cancer activity. The compound showed promising results against human bone cancer cell lines, indicating its potential as a therapeutic agent (Lv et al., 2019).

Antihypertensive and Antimicrobial Applications

The synthesis and characterization of Terazosin hydrochloride, derived from 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid, were carried out. This compound showed effectiveness in treating hypertension and also demonstrated antimicrobial activity (Kumar et al., 2021).

Synthesis and Structural Analysis

Various studies have been conducted focusing on the synthesis, crystal structure, and molecular structure of derivatives of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid. These studies provide valuable insights into the chemical properties and potential applications of these compounds in different fields of research (Mamat et al., 2012).

Future Directions

The compound could potentially be used in the development of PROTAC degraders for targeted protein degradation or other bifunctional molecules in chemical biology . This suggests that it could have applications in the field of drug discovery and development.

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-6-11(12(17)18)15-7-9-16(10-8-15)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXDRIDMHUTPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid

CAS RN

1375471-45-6
Record name 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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